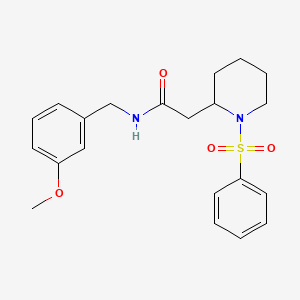
N-(3,4-dimethoxyphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(3,4-dimethoxyphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is a complex organic molecule that appears to be related to the family of acetamide derivatives. Although the specific compound is not directly studied in the provided papers, similar compounds such as 2-phenyl-N-(pyrazin-2-yl)acetamide and N-(4,6-dimethylpyrid-2-yl)-2-(3-nitrophenyl)acetamide have been synthesized and characterized, which can provide insights into the chemical behavior and properties of the compound .
Synthesis Analysis
The synthesis of related acetamide derivatives typically involves coupling reactions, as seen in the preparation of 2-phenyl-N-(pyrazin-2-yl)acetamide . The process may involve the use of solvents such as toluene and methanol to facilitate crystallization. Elemental analysis, FTIR, NMR, and other spectroscopic methods are commonly employed to confirm the structure of the synthesized compounds.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often confirmed using single-crystal X-ray diffraction, which provides precise information about the unit-cell parameters and the spatial arrangement of atoms within the crystal . The geometrical parameters obtained from XRD data can be complemented by theoretical calculations, such as those performed using the Gaussian09 software package, to optimize the molecular structure and compare it with experimental data .
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be inferred from their molecular orbital analysis. The HOMO and LUMO analysis can indicate possible sites for charge transfer within the molecule, which is crucial for understanding its reactivity . Additionally, the presence of intramolecular hydrogen bonds can influence the reactivity by stabilizing certain conformations of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be characterized using a variety of techniques. Thermogravimetric analysis and differential thermal analysis can provide information on the thermal stability of the compound . Vibrational spectroscopy methods like FT-IR, along with NMR spectroscopy, are used to investigate the vibrational frequencies and chemical shifts within the molecule, which are indicative of the functional groups present and their environment . The molecular electrostatic potential and first hyperpolarizability can be calculated to assess the compound's potential in nonlinear optics .
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Chemical Properties
- The crystal structure of a capsaicinoid, closely related to the target compound, highlights the distinct conformational arrangement of its vanilloid, amide, and dimethylphenyl groups. These structural features play a crucial role in its interaction with biological receptors (Park et al., 1995).
- Research on chloroacetamide herbicides, which share a functional moiety with the target compound, elucidates their mechanism of action in inhibiting fatty acid synthesis in plants. This insight could be instrumental in understanding the biological activities of similar compounds (Weisshaar & Böger, 1989).
Biological Activity
- Novel coordination complexes derived from pyrazole-acetamide have been synthesized, with an emphasis on their antioxidant activities. Such studies offer a foundation for the potential biological and therapeutic applications of compounds including the target acetamide derivative (Chkirate et al., 2019).
- The synthesis and biological activities of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, which share structural similarities with the target compound, have been explored. These compounds exhibited notable antioxidant properties, suggesting the potential for similar activities in the target compound (Ahmad et al., 2012).
Synthetic Methodologies
- A study on the synthesis of indole derivatives through intramolecular nucleophilic aromatic substitution provides insights into the synthetic routes that could be applicable for constructing the complex framework of the target compound (Kametani et al., 1981).
- The development of novel pesticides based on N-derivatives of phenoxyacetamide showcases the diverse synthetic approaches and potential applications of acetamide derivatives in agrichemical research (Olszewska et al., 2011).
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[4-(3,5-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-14-9-15(2)11-17(10-14)25-8-7-24(21(27)22(25)28)13-20(26)23-16-5-6-18(29-3)19(12-16)30-4/h5-12H,13H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBGFMCKJSGJQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl 2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]malonate](/img/structure/B2541528.png)
![6-((tetrahydrofuran-2-yl)methyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2541531.png)

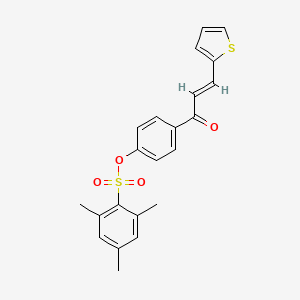
![N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2541538.png)
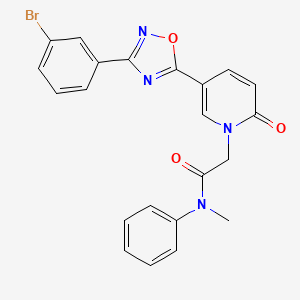
![N-(1-cyanocycloheptyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide](/img/structure/B2541540.png)
![N-{4-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]-3-methylphenyl}acetamide](/img/structure/B2541541.png)
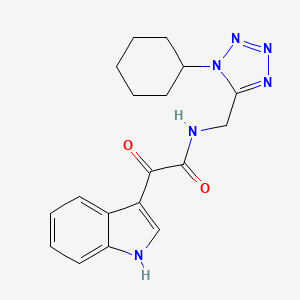
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2541547.png)
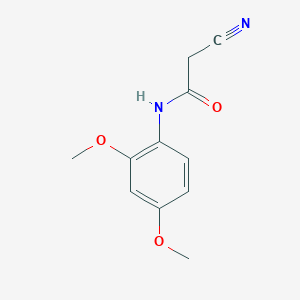
![4-(3-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile hydrochloride](/img/structure/B2541549.png)

